

Spectroscopic Profile of 4-Methoxyphenyl Isocyanate: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyphenyl isocyanate

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Methoxyphenyl isocyanate** (CAS No. 5416-93-3), a key reagent and intermediate in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: 1-isocyanato-4-methoxybenzene

Synonyms: p-Anisyl isocyanate, 4-Isocyanatoanisole

Molecular Formula: C₈H₇NO₂

Molecular Weight: 149.15 g/mol [1]

Appearance: Colorless to light yellow liquid

Boiling Point: 106-110 °C at 16 mmHg

Density: 1.151 g/mL at 25 °C

Refractive Index: 1.548 at 20 °C



Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methoxyphenyl isocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **4-Methoxyphenyl isocyanate**

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|--------------------------------------------|
| 6.97 | Doublet | 2H | Ar-H (protons ortho to -OCH ₃) |
| 6.80 | Doublet | 2H | Ar-H (protons ortho to -NCO) |
| 3.74 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of **4-Methoxyphenyl isocyanate**

| Chemical Shift (δ) ppm | Assignment | |
|------------------------|--------------------------------------|--|
| 157.4 | Ar-C (quaternary, attached to -OCH₃) | |
| 129.8 | Ar-C (quaternary, attached to -NCO) | |
| 126.2 | -N=C=O | |
| 120.2 | Ar-CH (carbons ortho to -NCO) | |
| 114.8 | Ar-CH (carbons ortho to -OCH₃) | |
| 55.6 | -OCH₃ | |

Solvent: Chloroform-d, Reference: TMS (0.00 ppm)[2]

Infrared (IR) Spectroscopy



Table 3: FT-IR Spectroscopic Data of 4-Methoxyphenyl isocyanate

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---------------------------------------------|
| ~2270 | Strong, Broad | N=C=O Asymmetric Stretch |
| ~1605 | Medium | Aromatic C=C Stretch |
| ~1510 | Strong | Aromatic C=C Stretch |
| ~1240 | Strong | C-O-C Asymmetric Stretch |
| ~1030 | Medium | C-O-C Symmetric Stretch |
| ~830 | Strong | C-H Out-of-Plane Bend (p- disubstituted) |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4-Methoxyphenyl isocyanate**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|------------------------------------------------|
| 149 | 100.0 | [M] ⁺ (Molecular Ion) |
| 134 | 47.1 | [M - CH ₃] ⁺ |
| 106 | 19.6 | [M - NCO]+ |
| 78 | 11.4 | [C ₆ H ₅ O] ⁺ |
| 51 | 5.9 | [C4H3] ⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV[3]

Experimental Protocols NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **4-Methoxyphenyl isocyanate**.



Materials:

- 4-Methoxyphenyl isocyanate
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Approximately 10-20 mg of **4-Methoxyphenyl isocyanate** was dissolved in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial. The mixture was vortexed until a homogeneous solution was obtained. The solution was then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse sequence. Typically, 16 to 32 scans were accumulated with a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) were accumulated with a relaxation delay of 2 seconds to ensure a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decays (FIDs) were subjected to Fourier transformation. The resulting spectra were phase-corrected, and the chemical shifts were referenced to the TMS signal at 0.00 ppm. For the ¹³C spectrum, the residual solvent peak of CDCl₃ at 77.16 ppm can also be used as a reference.

FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid **4-Methoxyphenyl isocyanate**.

Materials:



· 4-Methoxyphenyl isocyanate

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol and Kimwipes for cleaning

Procedure:

- Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
- Sample Application: A small drop of neat 4-Methoxyphenyl isocyanate was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: The sample spectrum was then recorded. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in an absorbance or transmittance spectrum.
- Cleaning: After the measurement, the ATR crystal was thoroughly cleaned with isopropanol and a soft tissue.

Mass Spectrometry

Objective: To obtain the electron ionization mass spectrum of **4-Methoxyphenyl isocyanate**.

Materials:

- 4-Methoxyphenyl isocyanate
- Mass Spectrometer with an Electron Ionization (EI) source
- Direct insertion probe or GC inlet

Procedure:



- Sample Introduction: A small amount of **4-Methoxyphenyl isocyanate** was introduced into the ion source. This can be done via a direct insertion probe for liquids or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
- Ionization: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion was measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Methoxyphenyl isocyanate**.



Sample Preparation 4-Methoxyphenyl Isocyanate Dissolve in CDCl3 with TMS Neat Liquid Direct Inlet / GC Data Acquisition FT-IR Spectrometer NMR Spectrometer Mass Spectrometer (1H & 13C Acquisition) (ATR Acquisition) (El Ionization) Data Processing Fourier Transform Background Subtraction Mass Analysis Phase Correction Referencing Absorbance Calculation Ion Detection Data Analysis & Interpretation ¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum (Chemical Shifts, Multiplicity) (Peak Positions, Functional Groups) (m/z Values, Fragmentation)

Spectroscopic Analysis Workflow for 4-Methoxyphenyl Isocyanate

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Caption: Workflow for Spectroscopic Analysis.

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